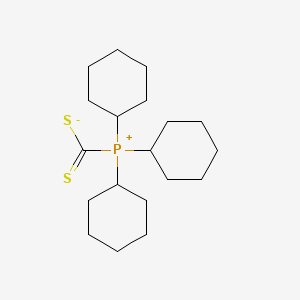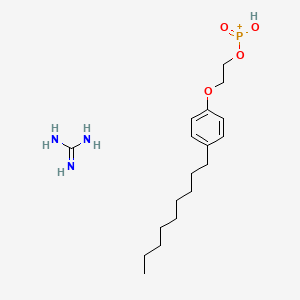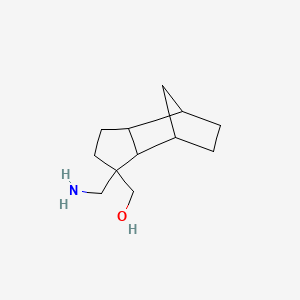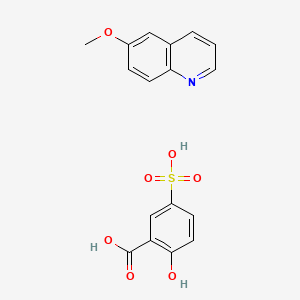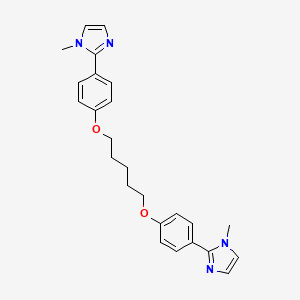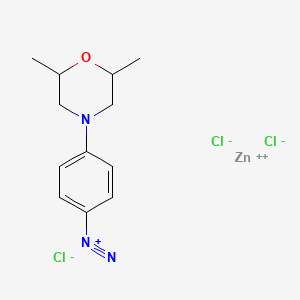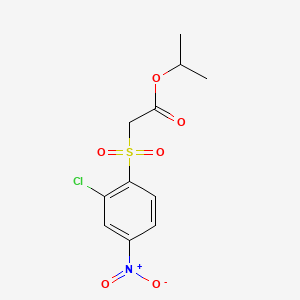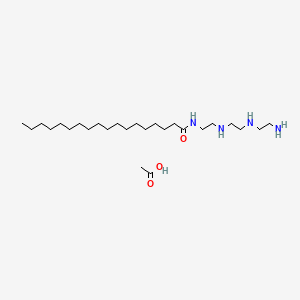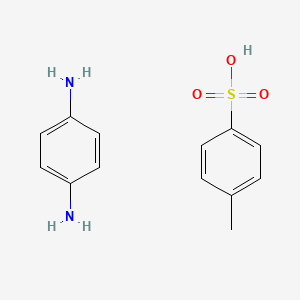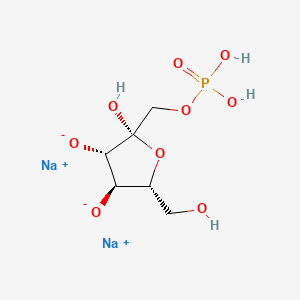
7-Methyl-1,N2-isopropenoacyclovir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,N2-isopropenoacyclovir is a synthetic nucleoside analog that has garnered attention due to its potential applications in medicinal chemistry. This compound is structurally related to acyclovir, a well-known antiviral agent, but features modifications that may enhance its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,N2-isopropenoacyclovir typically involves the modification of the guanine base. One common method includes the alkylation of guanine with 7-methyl groups followed by the introduction of the isopropeno group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and subsequent modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1,N2-isopropenoacyclovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and isopropeno groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
7-Methyl-1,N2-isopropenoacyclovir has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against herpesviruses.
Medicine: Investigated for its potential use in antiviral therapies, similar to acyclovir but with enhanced properties.
Industry: Utilized in the development of antiviral drugs and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 7-Methyl-1,N2-isopropenoacyclovir involves its incorporation into viral DNA, leading to chain termination. This compound targets viral DNA polymerase, inhibiting the replication of viral DNA. The presence of the methyl and isopropeno groups may enhance its binding affinity and stability, making it a potent antiviral agent.
Comparaison Avec Des Composés Similaires
Acyclovir: A well-known antiviral agent used to treat herpes infections.
Ganciclovir: Another antiviral nucleoside analog with a broader spectrum of activity.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness: 7-Methyl-1,N2-isopropenoacyclovir is unique due to its structural modifications, which may confer enhanced stability and biological activity compared to its analogs. The presence of the methyl and isopropeno groups distinguishes it from other nucleoside analogs, potentially offering improved therapeutic properties.
Propriétés
Numéro CAS |
114199-21-2 |
|---|---|
Formule moléculaire |
C12H15N5O3 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
3-(2-hydroxyethoxymethyl)-1,6-dimethylimidazo[1,2-a]purin-3-ium-9-olate |
InChI |
InChI=1S/C12H15N5O3/c1-8-5-17-11(19)9-10(14-12(17)13-8)16(6-15(9)2)7-20-4-3-18/h5-6,18H,3-4,7H2,1-2H3 |
Clé InChI |
CYOYUUNJZWQANX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C3C(=NC2=N1)[N+](=CN3C)COCCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



